Pheniramine

Catalog No.
S595388
CAS No.
86-21-5
M.F
C16H20N2
M. Wt
240.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pheniramine

CAS Number

86-21-5

Product Name

Pheniramine

IUPAC Name

N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

InChI

InChI=1S/C16H20N2/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16/h3-10,12,15H,11,13H2,1-2H3

InChI Key

IJHNSHDBIRRJRN-UHFFFAOYSA-N

SMILES

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2

solubility

3.77e-01 g/L

Synonyms

Avil, Bimaleate, Pheniramine, Daneral, Histapyridamine, Maleate, Pheniramine, Pheniramine, Pheniramine Bimaleate, Pheniramine Maleate, Propheniramine, Prophenpyridamine

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2

Isomeric SMILES

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O

Pheniramine is a first-generation antihistamine primarily used to alleviate allergic reactions such as hay fever and urticaria. It possesses anticholinergic properties and is known for its sedative effects, making it useful in treating conditions that require both antihistaminic and sedative actions. Pheniramine is often administered in various forms, including oral tablets, injections, and topical solutions for eye care. Its chemical structure is characterized by the formula C16H20N2C_{16}H_{20}N_{2}, with a molecular weight of approximately 240.34 g/mol .

During an allergic reaction, the body releases histamine, triggering allergy symptoms like runny nose, itchy eyes, and sneezing. Pheniramine acts as a competitive antagonist at histamine H1 receptors. Essentially, it competes with histamine for binding sites on these receptors, preventing histamine from exerting its effects [].

Physical and Chemical Properties

  • Melting point: 163-165 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in water and alcohol []

Ischemia-Reperfusion Injury (IRI)

IRI occurs when blood flow to a tissue is blocked (ischemia) and then restored (reperfusion), leading to cell damage. Studies have investigated the potential of pheniramine to reduce IRI in various organs, including:

  • Brain: Research suggests pheniramine may be more effective than other medications in preventing cerebral I/R injury after distant organ ischemia, although further studies with larger sample sizes are needed [].
  • Gastrointestinal tract: Several studies have shown pheniramine's effectiveness in reducing free radical production by neutrophils after ischemia-reperfusion in the gastrointestinal system [, ].
  • Skeletal muscle: Studies have shown pheniramine to be as effective as N-acetylcysteine (NAC) in reducing IRI in rat skeletal muscle, demonstrating its potential as a cost-effective option with a lower side effect profile [].

Pheniramine acts as an inverse agonist at the histamine H1 receptor, effectively reducing symptoms associated with histamine release, such as itching and vasodilation. This mechanism leads to decreased redness and edema in allergic responses. Additionally, its action on the central nervous system contributes to its sedative effects, making it effective for conditions requiring sleep induction .

Pharmacodynamics

  • H1 Receptor Antagonism: Reduces allergic symptoms.
  • CNS Effects: Sedation and potential for drowsiness.

Pheniramine can be synthesized through various methods, often starting from simple aromatic compounds. One common synthetic route involves the condensation of 2-benzylpyridine with dimethylaminoethyl chloride. This reaction typically requires a catalyst and specific reaction conditions to ensure high yields of the desired product .

General Steps for Synthesis:

  • Condensation Reaction: Combine 2-benzylpyridine with dimethylaminoethyl chloride.
  • Purification: Isolate the product through crystallization or chromatography.
  • Characterization: Confirm structure via spectroscopic methods like NMR or mass spectrometry.

Pheniramine exhibits various drug interactions that can enhance or diminish its effects:

  • CNS Depressants: Co-administration with alcohol or other sedatives can significantly increase sedation.
  • Anticholinergic Drugs: May amplify anticholinergic side effects such as dry mouth and urinary retention.
  • Monoamine Oxidase Inhibitors: Potentially increases the risk of hypertensive crisis when combined with pheniramine .

Pheniramine belongs to a class of compounds known as alkylamines, sharing structural similarities with other antihistamines. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
DiphenhydramineC17H21NC_{17}H_{21}NStrong sedative; commonly used for allergy relief.
ChlorpheniramineC16H19ClNC_{16}H_{19}ClNHalogenated derivative; more potent antihistamine.
BrompheniramineC16H19BrNC_{16}H_{19}BrNSimilar to chlorpheniramine; used in cold medications.
DoxylamineC17H22NC_{17}H_{22}NOften used as a sleep aid; has strong sedative effects.
DexchlorpheniramineC16H18ClNC_{16}H_{18}ClNThe active enantiomer of chlorpheniramine; more effective with fewer side effects .

Uniqueness of Pheniramine

Pheniramine's unique combination of moderate sedative properties and effectiveness as an antihistamine makes it particularly useful in treating allergies while also providing relief from insomnia when necessary.

The ultraviolet-visible absorption spectroscopy of pheniramine reveals characteristic absorption maxima that are fundamental for analytical quantification and structural elucidation [1] [2]. The primary absorption maximum occurs at 265 nanometers when measured in aqueous solutions, representing the most significant spectral feature for analytical applications [1] [3]. Secondary absorption features are observed at 226 nanometers and 262 nanometers, with the 226 nanometer peak showing higher molar absorptivity values [3].

Molar Absorptivity Data

The molar extinction coefficients for pheniramine have been experimentally determined across multiple wavelengths [3]. At 226 nanometers, the molar absorptivity reaches 6800 liters per mole per centimeter, while at 262 nanometers, the value decreases to 3200 liters per mole per centimeter [3]. These values demonstrate the compound's strong ultraviolet absorption characteristics, particularly in the shorter wavelength region.

Wavelength (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)SolventReference
2266,800Distilled water [3]
2623,200Distilled water [3]
265Not specifiedMethanol [1]
265Not specifiedWater [2]

Linearity and Analytical Range

Spectrophotometric analysis demonstrates excellent linearity across a concentration range of 5×10⁻⁶ to 1×10⁻⁴ molar, corresponding to a determination range of 1.954 to 39.078 micrograms per milliliter [3]. The correlation coefficient consistently exceeds 0.9994, indicating exceptional linearity for quantitative applications [1] [3]. These findings establish pheniramine's suitability for precise spectrophotometric determination in pharmaceutical and analytical contexts.

Solvent Effects on Absorption

The absorption maximum remains consistently at 265 nanometers across different solvent systems, including water, methanol, and hydrochloric acid solutions [1] [2] [6]. This wavelength stability across various solvents demonstrates the robustness of the chromophore system and facilitates method development for diverse analytical applications [6].

Nuclear Magnetic Resonance Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural information about pheniramine through both proton and carbon-13 analyses [8] [10]. The nuclear magnetic resonance signatures reveal characteristic chemical shift patterns that correspond to the compound's aromatic and aliphatic structural components.

Proton Nuclear Magnetic Resonance Characteristics

Proton nuclear magnetic resonance spectra of pheniramine display characteristic resonances in the aromatic region between 6.5 and 8.5 parts per million [8] [10]. The pyridine ring protons typically appear at approximately 8.0 to 8.5 parts per million, while the phenyl ring protons resonate around 7.0 to 7.5 parts per million [10] [43]. The dimethylamino group protons are observed in the aliphatic region at approximately 2.2 to 2.5 parts per million, with methylene chain protons appearing between 2.5 and 3.0 parts per million [43].

Carbon-13 Nuclear Magnetic Resonance Data

Carbon-13 nuclear magnetic resonance analysis reveals distinct chemical shift regions corresponding to different structural motifs within pheniramine [10] [43]. Aromatic carbons from both the phenyl and pyridine rings appear between 120 and 160 parts per million [43]. The quaternary carbon bearing both aromatic substituents resonates around 65 to 70 parts per million, while the dimethylamino methyl carbons appear at approximately 45 parts per million [43].

Carbon TypeChemical Shift Range (ppm)Structural Assignment
Aromatic carbons120-160Phenyl and pyridine rings
Quaternary carbon65-70Central carbon bearing aromatic groups
Dimethylamino methyls~45N(CH₃)₂ groups
Methylene carbons30-35, ~60Propyl chain carbons

Experimental Conditions and Solvents

Nuclear magnetic resonance studies of pheniramine have been conducted using deuterium oxide and dimethyl sulfoxide-d₆ as solvents [8] [10] [43]. Measurements at 500 megahertz for proton nuclear magnetic resonance and 125 megahertz for carbon-13 nuclear magnetic resonance provide optimal resolution for structural characterization [8] [43]. The choice of solvent significantly affects chemical shift values, with deuterium oxide providing different chemical environments compared to organic solvents [10].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of pheniramine reveals characteristic fragmentation patterns that facilitate structural identification and quantitative analysis [15] [16] [18]. The molecular ion peak appears at mass-to-charge ratio 241 in positive electrospray ionization mode, corresponding to the protonated molecular ion [16] [18].

Primary Fragmentation Pathways

The base peak in pheniramine mass spectra occurs at mass-to-charge ratio 196, representing 100 percent relative intensity [17] [18]. This fragment results from the loss of the dimethylaminoethyl chain, producing a stable benzylpyridine cation [18] [20]. Additional significant fragments appear at mass-to-charge ratios 168, 167, 118, and 91, with varying relative intensities depending on ionization conditions [17] [18].

m/z ValueRelative Intensity (%)Fragmentation Assignment
241Variable (molecular ion)[M+H]⁺
196100 (base peak)Loss of dimethylaminoethyl chain
16823-100Secondary fragmentation
16710-65Aromatic rearrangement
1182-12Further chain loss
912-16Tropylium ion formation

Multiple Reaction Monitoring Transitions

For quantitative mass spectrometric analysis, multiple reaction monitoring employs specific fragmentation transitions [16] [20]. The primary quantifier transition occurs from mass-to-charge ratio 241.2 to 196.1, while the identifier transition proceeds from 241.2 to 168.1 [20]. These transitions provide selectivity and sensitivity for analytical applications in biological matrices [16].

Chromatographic Retention Characteristics

Liquid chromatography coupled with mass spectrometry reveals characteristic retention times for pheniramine [16] [18]. Using conventional liquid chromatography with electrospray ionization, pheniramine elutes at 11.130 minutes [18]. Ultra-performance liquid chromatography systems achieve faster separation with retention times of 3.0 ± 0.1 minutes [16]. These retention characteristics facilitate compound identification and separation from potential interferents in complex matrices.

Solubility Profiles in Polar and Nonpolar Solvents

The solubility characteristics of pheniramine demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature and the influence of its chemical structure on molecular interactions with various solvents.

Solubility in Polar Solvents

Pheniramine maleate exhibits exceptional solubility in polar solvents, particularly in aqueous systems. The compound demonstrates very high water solubility, with quantitative measurements indicating solubility values of at least 1 gram per 100 milliliters at 24 degrees Celsius [1] [2]. This substantial aqueous solubility is attributed to the presence of the maleate salt form, which enhances the compound's hydrophilic character through ionic interactions with water molecules [3] [1].

In alcoholic systems, pheniramine maleate shows excellent solubility characteristics. The compound is freely soluble in ethanol (96 percent concentration), methanol, and other polar organic solvents [1] [4]. This high solubility in alcoholic solvents is facilitated by the ability of these solvents to form hydrogen bonds with the nitrogen-containing functional groups and to stabilize the ionic salt form through dipole-dipole interactions [5].

Solubility in Nonpolar Solvents

The solubility profile of pheniramine in nonpolar solvents reveals a distinct pattern that reflects the compound's lipophilic characteristics. Pheniramine maleate demonstrates freely soluble behavior in dichloromethane, indicating favorable interactions with this chlorinated solvent [1] [4]. The compound also shows good solubility in chloroform, where it is classified as soluble [6].

In less polar organic solvents, pheniramine exhibits reduced solubility. The compound is slightly soluble in benzene and ether, reflecting the limited ability of these purely hydrocarbon-based solvents to interact with the polar regions of the pheniramine molecule [6] [7]. This reduced solubility in nonpolar solvents is consistent with the compound's basic nitrogen functionalities and the ionic nature of the maleate salt form [5].

SolventSolubility ClassificationPolarity
WaterVery soluble (≥1 g/100 mL at 24°C)Polar
Ethanol (96%)Freely solublePolar
MethanolFreely solublePolar
DichloromethaneFreely solubleNonpolar
ChloroformSolubleNonpolar
BenzeneSlightly solubleNonpolar
EtherSlightly solubleNonpolar

Thermal Stability and Melting Point Behavior

The thermal behavior of pheniramine exhibits distinct characteristics depending on the specific form of the compound under investigation. The free base form of pheniramine demonstrates a significantly lower melting point compared to its salt derivatives, reflecting differences in intermolecular interactions and crystal packing arrangements.

Melting Point Characteristics

The free base form of pheniramine exhibits a melting point range of 30-34 degrees Celsius, indicating relatively weak intermolecular forces in the solid state [8]. This low melting point is consistent with the compound's tertiary amine structure and the absence of strong hydrogen bonding interactions in the free base form.

In contrast, the maleate salt form demonstrates substantially higher thermal stability, with a melting point consistently reported in the range of 104-108 degrees Celsius [9] [1] [4]. The most frequently cited values fall within 106-110 degrees Celsius, with some sources reporting specific values of 107 degrees Celsius [3] [10]. This elevated melting point of the salt form results from the additional ionic interactions between the pheniramine cation and the maleate anion, which require greater thermal energy to overcome.

Thermal Stability Profile

Pheniramine maleate demonstrates good thermal stability under normal storage conditions. The compound remains stable when stored at temperatures between 2-8 degrees Celsius, which represents the recommended storage temperature range [1] [4]. Under these conditions, the compound maintains its chemical integrity and pharmaceutical properties over extended periods.

Thermal decomposition of pheniramine begins at temperatures below the melting point, a characteristic observed in many organic pharmaceutical compounds [11]. Studies indicate that thermal degradation can occur at temperatures as low as 60 degrees Celsius when subjected to prolonged heating conditions [12]. The decomposition process involves the breaking of molecular bonds, particularly affecting the tertiary amine functionality and the aromatic systems within the molecule.

Boiling Point Behavior

The boiling point characteristics of pheniramine vary significantly between the free base and salt forms. The free base exhibits a boiling point of 84 degrees Celsius under reduced pressure conditions (20 millimeters of mercury) [8]. Under standard atmospheric pressure, the compound demonstrates different volatility characteristics due to its molecular structure and intermolecular interactions.

The maleate salt form shows an estimated boiling point of approximately 489.25 degrees Celsius under standard atmospheric pressure [1] [4]. This substantial difference from the free base reflects the ionic nature of the salt form and the additional energy required to overcome the electrostatic interactions between the ionic components.

PropertyValueNotes
Melting Point (Free Base)30-34°CLiterature value for pure pheniramine
Melting Point (Maleate Salt)104-108°CMost commonly reported range
Boiling Point (Free Base)84°C at 20 mmHgVacuum distillation conditions
Boiling Point (Maleate Salt)489.25°C (estimated)Rough estimate at 760 mmHg
Storage Temperature (Recommended)2-8°COptimal storage conditions
Thermal DecompositionBelow melting pointBegins prior to melting

Partition Coefficient (Log P) and Ionization Constants

The partition coefficient and ionization characteristics of pheniramine provide crucial insights into the compound's pharmacokinetic behavior and its interactions with biological systems. These parameters directly influence the compound's distribution between aqueous and lipophilic phases, affecting its bioavailability and therapeutic efficacy.

Octanol-Water Partition Coefficient

The octanol-water partition coefficient (Log P) of pheniramine has been determined through multiple computational and experimental approaches. Predictive models consistently indicate Log P values in the range of 2.85-2.98, with ALOGPS calculations providing values of 2.85 and Chemaxon predictions yielding 2.98 [13] [14]. Alternative computational approaches have reported Log P values of 2.87, demonstrating good consistency across different prediction methodologies [9].

These Log P values indicate that pheniramine exhibits moderate lipophilicity, with a preference for organic phases over aqueous systems. The compound's partition behavior reflects the balance between its hydrophobic aromatic rings and pyridine moiety and its hydrophilic nitrogen-containing functional groups [13] [14].

Ionization Constants and pH-Dependent Behavior

Pheniramine demonstrates basic character due to its tertiary amine functionality, with pKa values consistently reported in the range of 9.3-9.48. Experimental determinations using high-performance liquid chromatography methods have established a pKa value of 9.3 [15], while computational predictions suggest a slightly higher value of 9.48 [13] [14].

The high pKa value indicates that pheniramine exists predominantly in its protonated, cationic form under physiological conditions. At physiological pH (7.4), the compound carries a positive charge, which significantly influences its interactions with biological membranes and its overall pharmacokinetic profile [13] [14].

Distribution Coefficient and pH Effects

The distribution coefficient (Log D) of pheniramine varies significantly with pH due to the compound's ionizable nature. Under acidic conditions, where the pH is well below the pKa, pheniramine exists almost entirely in its protonated form, resulting in reduced lipophilicity compared to the neutral species. Conversely, at alkaline pH values above the pKa, the compound exists primarily as the neutral free base, exhibiting higher lipophilicity [16].

This pH-dependent partitioning behavior has important implications for the compound's absorption, distribution, and elimination characteristics. The predominant cationic form at physiological pH influences the compound's ability to cross biological membranes and its interactions with transport proteins [16].

Aqueous Solubility and Lipophilicity Relationship

The relationship between pheniramine's partition coefficient and aqueous solubility demonstrates the compound's amphiphilic nature. Predictive models indicate an aqueous solubility of approximately 0.377 milligrams per milliliter for the free base form [13] [14]. This relatively low aqueous solubility of the free base contrasts sharply with the high solubility of the maleate salt form, highlighting the importance of salt formation in pharmaceutical development.

The compound's moderate lipophilicity, as indicated by its Log P values, positions it within an optimal range for oral bioavailability according to Lipinski's Rule of Five. The Log P values below 5 suggest favorable absorption characteristics while maintaining sufficient aqueous solubility for dissolution and transport [13] [14].

ParameterValueMethod/Source
Log P (Octanol/Water)2.85-2.98ALOGPS/Chemaxon
Log P (Predicted)2.87ChemSrc Database
pKa (Basic)9.48Chemaxon Prediction
pKa (Literature)9.3Experimental (HPLC)
Water Solubility (Free Base)0.377 mg/mLALOGPS Prediction
Physiological Charge at pH 7.4+1 (Cationic)Predicted at physiological pH

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

240.162648646 g/mol

Monoisotopic Mass

240.162648646 g/mol

Boiling Point

175.00 °C. @ 25.00 mm Hg

Heavy Atom Count

18

Melting Point

< 25 °C

UNII

134FM9ZZ6M

Related CAS

132-20-7 (bimaleate)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H300 (97.44%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pheniramine is commonly used in over-the-counter products to treat seasonal allergies or cold and flu symptoms.
FDA Label

Pharmacology

Pheniramine acts as an antagonist to allergic symptoms stemming from inappropriate histamine release to reduce edema, itching, and redness. The same antihistamine effect also produces sedation by acting in the central nervous system.[A181622,T116]

MeSH Pharmacological Classification

Histamine H1 Antagonists

ATC Code

D - Dermatologicals
D04 - Antipruritics, incl. antihistamines, anesthetics, etc.
D04A - Antipruritics, incl. antihistamines, anesthetics, etc.
D04AA - Antihistamines for topical use
D04AA16 - Pheniramine
R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AB - Substituted alkylamines
R06AB05 - Pheniramine

Mechanism of Action

Pheniramine competes with histamine for the histamine H1 receptor, acting as an inverse agonist once bound. The reduction in H1 receptor activity is responsible for reduced itching as well as reduced vasodilation and capillary leakage leading to less redness and edema. This can be seen in the suppression of the histamine-induced wheal (swelling) and flare (vasodilation) response. Inverse agonism of the H1 receptor in the CNS is also responsible for the sedation produced by first-generation antihistamines like pheniramine. The binding of pheniramine to H4 receptors, and subsequent inverse agonism, may also contribute to reduced itching by antagonizing inflammation.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

86-21-5

Absorption Distribution and Excretion

The administration of 30.5 mg of free base pheniramine resulted in a Cmax of 173-294 ng/L with a Tmax of 1-2.5 h.
Pheniramine is eliminated by metabolism and via renal excretion. 24.3% of pheniramine is present in the urine as the parent drug.

Metabolism Metabolites

Pheniramine undergoes N-dealkylation to N-didesmethylpheniramine and N-desmethylpheniramine.

Wikipedia

Pheniramine

Biological Half Life

The terminal half-life of pheniramine administered via IV is 8-17 h.

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan
Pharmaceuticals -> Dermatologicals -> Antihistamines

General Manufacturing Information

2-Pyridinepropanamine, N,N-dimethyl-.gamma.-phenyl-, (2Z)-2-butenedioate (1:1): ACTIVE

Dates

Last modified: 08-15-2023

Metal-Organic Framework with Dual Active Sites in Engineered Mesopores for Bioinspired Synergistic Catalysis

Yangjian Quan, Yang Song, Wenjie Shi, Ziwan Xu, Justin S Chen, Xiaomin Jiang, Cheng Wang, Wenbin Lin
PMID: 32336088   DOI: 10.1021/jacs.0c02966

Abstract

Here we report the design of an enzyme-inspired metal-organic framework (MOF),
-OTf-Ir, by installing strong Lewis acid and photoredox sites in engineered mesopores. Al-MOF (
), with mixed 2,2'-bipyridyl-5,5-dicarboxylate (dcbpy) and 1,4-benzenediacrylate (pdac) ligands, was oxidized with ozone and then triflated to generate strongly Lewis acidic Al-OTf sites in the mesopores, followed by the installation of [Ir(ppy)
(dcbpy)]
(ppy = 2-phenylpyridine) sites to afford
-OTf-Ir with both Lewis acid and photoredox sites.
-OTf-Ir effectively catalyzed reductive cross-coupling of
-hydroxyphthalimide esters or aryl bromomethyl ketones with vinyl- or alkynyl-azaarenes to afford new azaarene derivatives.
-OTf-Ir enabled catalytic synthesis of anticholinergic drugs Pheniramine and Chlorpheniramine.


Effectiveness of Local Fat-Dissolving Solution Injection

Gyu Sik Jung
PMID: 30870560   DOI: 10.1093/asj/sjz034

Abstract




Enantioselective analysis of pheniramine in rat using large volume sample stacking or cation-selective exhaustive injection and sweeping coupled with cyclodextrin modified electrokinetic chromatography

Yaqi Yao, Bo Zhang, Shuang Li, Jia Yu, Xingjie Guo
PMID: 30348382   DOI: 10.1016/j.talanta.2018.09.052

Abstract

For the aim of simultaneously performing the enantioseparation and determination of the trace enantiomers in plasma samples, enantioseparation by HPLC using five kinds of chiral stationary phases were initially investigated. But unfortunately, enantioseparation could not be detected in reversed mobile phase mode with all the five columns. For this reason, two simple, economical and highly efficient online preconcentration methods, large volume sample stacking and sweeping (LVSS-sweeping) and cation-selective exhaustive injection and sweeping (CSEI-sweeping) both followed by the cyclodextrin modified electrokinetic chromatography (CDEKC) were examined in the present work. Parameters affecting the enantioseparation and enhancement efficiency of these two injection modes were monitored in detail, and migration order of the two enantiomers was identified by circular dichroism (CD) and HPLC. Upon optimization, two enantiomers were best separated with the improvement of sensitivity reaching 160-fold and 4000-fold respectively for LVSS-sweeping and CSEI-sweeping comparing with the normal CDEKC separation. Then the optimal condition of CSEI-sweeping-CDEKC was validated and showed high sensitivity (10 ng/mL for lower limit of quantification, LLOQ), satisfactory accuracy (96.8-111.6%) and precision (relative standard deviation, RSD within 9.4%). This demonstrated it to be a suitable strategy for the rapid enantioselective determination and quantitative analysis of pheniramine enantiomers in plasma samples. Therefore, the method was further applied in the enantiomeric analysis of pheniramine in rat pharmacokinetics and plasma protein binding investigations. Stereoselectivity in pharmacokinetics as well as plasma protein binding were observed, suggesting that the stereoselective protein binding might be responsible for the stereoselectivity in pharmacokinetics.


Pheniramine maleate: an apparently safe drug causing bullous fixed drug eruption

Aastha Gupta, Pooja Arora, Purnima Malhotra, Kabir Sardana
PMID: 30142724   DOI:

Abstract

Fixed drug eruption is a delayed type hypersensitivity reaction to a drug seen most frequently with antibiotics such as tetracyclines, sulfonamides, and NSAIDs such as naproxen and ibuprofen. Although H1-antihistamines rarely elicit cutaneous adverse effects, there have been a few reports in the literature implicating them in causing fixed drug eruption, particularly the piperazine derivatives (hydroxyzine, cetirizine, levocetirizine), and loratadine. However, cutaneous drug reactions with the alkylamine derivatives like pheniramine maleate are extremely uncommon and fixed drug eruptions have not been reported with any of the alkylamine antihistamines to date. We herein report a case of multifocal bullous fixed drug eruption following ingestion of pheniramine maleate.


A Molecularly Imprinted Polymer-based Dye Displacement Assay for the Rapid Visual Detection of Amphetamine in Urine

Joseph W Lowdon, Kasper Eersels, Rocio Arreguin-Campos, Manlio Caldara, Benjamin Heidt, Renato Rogosic, Kathia L Jimenez-Monroy, Thomas J Cleij, Hanne Diliën, Bart van Grinsven
PMID: 33182534   DOI: 10.3390/molecules25225222

Abstract

The rapid sensing of drug compounds has traditionally relied on antibodies, enzymes and electrochemical reactions. These technologies can frequently produce false positives/negatives and require specific conditions to operate. Akin to antibodies, molecularly imprinted polymers (MIPs) are a more robust synthetic alternative with the ability to bind a target molecule with an affinity comparable to that of its natural counterparts. With this in mind, the research presented in this article introduces a facile MIP-based dye displacement assay for the detection of (±) amphetamine in urine. The selective nature of MIPs coupled with a displaceable dye enables the resulting low-cost assay to rapidly produce a clear visual confirmation of a target's presence, offering huge commercial potential. The following manuscript characterizes the proposed assay, drawing attention to various facets of the sensor design and optimization. To this end, synthesis of a MIP tailored towards amphetamine is described, scrutinizing the composition and selectivity (ibuprofen, naproxen, 2-methoxphenidine, quetiapine) of the reported synthetic receptor. Dye selection for the development of the displacement assay follows, proceeded by optimization of the displacement process by investigating the time taken and the amount of MIP powder required for optimum displacement. An optimized dose-response curve is then presented, introducing (±) amphetamine hydrochloride (0.01-1 mg mL
) to the engineered sensor and determining the limit of detection (LoD). The research culminates in the assay being used for the analysis of spiked urine samples (amphetamine, ibuprofen, naproxen, 2-methoxphenidine, quetiapine, bupropion, pheniramine, bromopheniramine) and evaluating its potential as a low-cost, rapid and selective method of analysis.


Investigation of the antioxidant effects of pheniramine maleate and nebivolol on testicular damage in rats with experimentally induced testis torsion

Ercan Yuvanc, Devrim Tuglu, Tunc Ozan, Ucler Kisa, Mahi Balci, Ertan Batislam, Erdal Yilmaz
PMID: 29513811   DOI: 10.1590/s0102-865020180020000004

Abstract

To investigate the biochemical, histopathologic, and spermatogenetic changes in the detorsionated testicle after experimental torsion and to study the antioxidant effects of pheniramine maleate and nebivolol.
Twenty-four Sprague-Dawley male rats were divided into 4 groups: Group 1: Sham; Group 2: Torsion/Detorsion (T/D); Group 3: T/D + Pheniramine maleate (PM); Group 4: T/D + Nebivolol (NB) group. Paroxanase (PON), total antioxidant status (TAS), total oxidant status (TOS), and oxidative stres index (OSI) were measured, and spermatogenetic and histopathologic evaluation was performed in tissue and blood samples.
The evaluation of tissue TAS indicated no statistically significant difference in Group 3 compared to Group 2. A statistically significant increase was detected in Group 4 compared to Group 2. Serum PON levels revealed a statistically significant increase in Groups 3 and 4 compared to Groups 1 and 2. The Johnsen testicular biopsy score decreased in Groups 3 and 4, but the decrease was not statistically significant.
Pheniramine maleate and nebivolol have antioxidant effects against ischemia-reperfusion damage. They also support tissue recovery, which is more significantly observed by nebivolol.


Mydriasis due to Opcon-A: An indication to avoid pharmacologic testing for anisocoria

Austin S Nakatsuka, Hilary A Beaver, Andrew G Lee
PMID: 29426462   DOI: 10.1016/j.jcjo.2017.05.014

Abstract




Comparative evaluation of different therapeutic protocols for contagious caprine pleuropneumonia in Himalayan Pashmina goats

Mohd Iqbal Yatoo, Oveas Raffiq Parray, Muheet Mir, Riyaz Ahmed Bhat, Hamid Ullah Malik, Mujeeb Ur Rehman Fazili, Sabia Qureshi, Masood Salim Mir, Raja Wasim Yousuf, Noor Alam Tufani, Kuldeep Dhama, Shah Tauseef Bashir
PMID: 31076996   DOI: 10.1007/s11250-019-01913-2

Abstract

Therapeutic management of contagious caprine pleuroneumonia (CCPP) involves mostly the use of oxytetracycline followed by enrofloxacin and rarely tylosin. In many parts of the world including India, the former antibiotics are commonly available than the latter. Therefore, prolonged use of the same leads to the development of antibiotic resistance and decreased efficacy of drug. Besides, inflammatory and allergic pathogenesis of CCPP envisages combination therapy. In this study, we evaluated the effectiveness of the combination therapy using different antibiotics (oxytetracycyline @ 10: group I, enrofloxacin @ 5 group II, and tylosin: group III, @ 10 mg/kg body weight), along with anti-inflammatory (meloxicam @ 0.5 mg/kg) and anti-allergic (pheneramine maleate @ 1.0 mg/kg) drugs. These drugs were given intramuscularly at the interval of 48 h for four times in three test groups (n = 10) of Pashmina goats, viz. groups I, II, and III, respectively, affected with CCPP. Group IV (n = 10) was kept as healthy control when group V (n = 10) treated with oxytetracycline @ 10 mg/kg alone was used as positive control. Clinical signs, clinical parameters, pro-inflammatory cytokine (tumor necrosis factor alpha (TNF-α)), and oxidative stress indices (total oxidant status (TOS), total antioxidant status (TAS)) were evaluated at hours 0, 48, 96, and 144 of experimental trial. Tylosin-based combination therapy resulted in a rapid and favorable recovery resulting in restoration of normal body temperature (102.46 ± 0.31 °F), respiration rate (16.30 ± 0.79 per minute), and heart rate (89.50 ± 2.63 per minute) compared to the oxytetracycline (102.95 ± 0.13, 21.30 ± 1.12, 86.00 ± 2.33, respectively) and enrofloxacin (102.97 ± 0.19, 21.00 ± 1.25, 90.00 ± 2.58, respectively) treated groups. By hour 144, all the groups showed restoration of clinical parameters of normal health and diminishing signs of CCPP, viz. fever, dyspnea, coughing, nasal discharge, weakness, and pleurodynia. Significant (P ≤ 0.05) decrease in levels of TNF-α and non-significant (P > 0.05) decrease in levels of TOS and an increase in levels of TAS were noted from hour 0 to 144 in all the test groups. Within the groups, no significant (P > 0.05) change was noted in TNF-α, TOS, and TAS levels; however, TNF-α levels were comparatively lower in group III. Hematological parameters did not differ significantly (P > 0.05). From these findings, it can be inferred that tylosin-based combination therapy is relatively better for early, rapid, and safe recovery besides minimizing inflammatory and oxidative cascade in CCPP affected Pashmina goats compared to oxytetracycline- and enrofloxacin-based therapies.


Explore Compound Types